1-[2-(Methylsulphonyl)phenyl]piperazine
Overview
Description
1-[2-(Methylsulphonyl)phenyl]piperazine is a chemical compound with the molecular formula C11H16N2O2S and a molecular weight of 240.33 g/mol It is a piperazine derivative, characterized by the presence of a methylsulphonyl group attached to a phenyl ring, which is further connected to a piperazine moiety
Biochemical Analysis
Biochemical Properties
1-[2-(Methylsulphonyl)phenyl]piperazine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with certain enzymes involved in metabolic pathways, potentially influencing their activity . The nature of these interactions can vary, including enzyme inhibition or activation, which can subsequently affect the overall metabolic flux within cells .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it may alter the expression of specific genes involved in metabolic processes, leading to changes in the production of key metabolites . Additionally, it can impact cell signaling pathways, potentially affecting cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can bind to specific enzymes, leading to either inhibition or activation of their activity . This binding can result in changes in gene expression, further influencing cellular processes . The exact molecular mechanism may involve interactions with the active sites of enzymes or modulation of enzyme-substrate affinity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular metabolism and function . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating a dosage-dependent response in animal studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . It can influence the levels of specific metabolites, thereby affecting the overall metabolic flux within cells . The compound’s interactions with metabolic enzymes can lead to changes in the production and utilization of key metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation within different cellular compartments . The compound’s distribution can influence its overall efficacy and impact on cellular processes .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . Targeting signals and post-translational modifications may direct it to particular compartments or organelles within the cell . This localization is crucial for its interactions with specific biomolecules and its overall impact on cellular processes .
Preparation Methods
The synthesis of 1-[2-(Methylsulphonyl)phenyl]piperazine typically involves the reaction of 2-(methylsulfonyl)aniline with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-[2-(Methylsulphonyl)phenyl]piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or the phenyl ring can be substituted with different functional groups.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dichloromethane. Reaction conditions such as temperature, pressure, and reaction time are optimized based on the desired outcome.
Major Products: The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-[2-(Methylsulphonyl)phenyl]piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of 1-[2-(Methylsulphonyl)phenyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
1-[2-(Methylsulphonyl)phenyl]piperazine can be compared with other similar compounds, such as:
1-[4-Fluoro-2-(methylsulphonyl)phenyl]piperazine: This compound has a similar structure but with a fluorine atom attached to the phenyl ring, which may result in different chemical and biological properties.
1-(2-Methylsulfonylphenyl)piperazine: Another closely related compound with slight variations in the positioning of functional groups, leading to differences in reactivity and applications.
Properties
IUPAC Name |
1-(2-methylsulfonylphenyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-16(14,15)11-5-3-2-4-10(11)13-8-6-12-7-9-13/h2-5,12H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INKLJEOCOONOOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50459125 | |
Record name | 1-[2-(methylsulphonyl)phenyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50459125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313490-26-5 | |
Record name | 1-[2-(methylsulphonyl)phenyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50459125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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